Product packaging for N-Methylnorbuprenorphine 3-Methyl Ether(Cat. No.:CAS No. 16196-70-6)

N-Methylnorbuprenorphine 3-Methyl Ether

Cat. No.: B042378
CAS No.: 16196-70-6
M. Wt: 441.6 g/mol
InChI Key: KNDFXYGKWIQXNP-VFERFCJDSA-N
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Description

N-Methylnorbuprenorphine 3-Methyl Ether, also known as this compound, is a useful research compound. Its molecular formula is C27H39NO4 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39NO4 B042378 N-Methylnorbuprenorphine 3-Methyl Ether CAS No. 16196-70-6

Properties

IUPAC Name

(2S)-2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4/c1-23(2,3)24(4,29)18-15-25-10-11-27(18,31-7)22-26(25)12-13-28(5)19(25)14-16-8-9-17(30-6)21(32-22)20(16)26/h8-9,18-19,22,29H,10-15H2,1-7H3/t18-,19-,22-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDFXYGKWIQXNP-VFERFCJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC)(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401106368
Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
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Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16196-70-6
Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
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Record name (αS,5α,7α)-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(5α,7α)-3,6-dimethoxy-17-methyl-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-7-yl]-3,3-dimethylbutan-2-ol
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Academic Contextualization of N Methylnorbuprenorphine 3 Methyl Ether in Opioid Research

Historical Perspective and Chemical Relationship to Buprenorphine Analogues

The story of N-Methylnorbuprenorphine 3-Methyl Ether is intrinsically linked to the development of buprenorphine itself. In the 1960s, researchers at Reckitt & Colman (now Reckitt Benckiser) embarked on a mission to develop a potent analgesic with a lower potential for addiction than existing opioids like morphine. This research culminated in the synthesis of buprenorphine, a complex semi-synthetic opioid derived from thebaine, a natural alkaloid found in the opium poppy.

The synthesis of buprenorphine from thebaine is a multi-step process that involves significant molecular modifications. Two of the most critical transformations are N-demethylation and O-demethylation. Thebaine possesses a methyl group on its nitrogen atom (N-17) and a methyl ether at the C3 position. To arrive at the final structure of buprenorphine, the N-methyl group must be replaced with a cyclopropylmethyl group, and the 3-O-methyl ether must be cleaved to a hydroxyl group.

This compound emerges as a direct precursor in certain synthetic pathways to buprenorphine and its analogues. Its structure is characterized by the retention of the methyl group on the nitrogen atom and the methyl ether at the C3 position, while other structural modifications necessary for the buprenorphine scaffold are already in place. This makes it a crucial stepping stone from which the final, pharmacologically active buprenorphine molecule can be derived. The development of various synthetic routes to buprenorphine has led to the isolation and characterization of numerous intermediates, with this compound being a notable example. cdnsciencepub.com

Significance in Advanced Opioid Chemistry and Pharmaceutical Intermediates

The primary significance of this compound lies in its role as a pharmaceutical intermediate. In the industrial synthesis of buprenorphine, the precise sequence of reactions can vary. Some synthetic strategies may involve the formation of this compound as a distinct, isolable intermediate before proceeding to the final demethylation steps.

Research into more efficient and environmentally benign methods for opioid synthesis continues to be an active area of investigation. This includes the exploration of novel catalysts and reagents for N-demethylation and O-demethylation. In this context, intermediates like this compound serve as valuable substrates for testing and optimizing these new synthetic methodologies. For instance, studies have explored enzymatic and palladium-catalyzed reactions for these demethylation steps, offering alternatives to harsher traditional reagents. cdnsciencepub.com

The synthesis of various buprenorphine analogues for research into their pharmacological properties also underscores the importance of intermediates like this compound. By modifying the substituents on the nitrogen atom or at other positions of the molecule, chemists can create a library of compounds to probe the structure-activity relationships of opioid receptors. This compound can serve as a common starting point for the synthesis of a range of N-substituted analogues. cdnsciencepub.com

Recent research has also focused on the synthesis of norbuprenorphine (B1208861) derivatives, which are metabolites of buprenorphine. researchgate.netnih.govcdnsciencepub.com The synthesis of these derivatives often involves intermediates that are structurally related to this compound, highlighting the continued relevance of this class of compounds in contemporary opioid research.

Below is a data table summarizing the key chemical properties of this compound.

PropertyValueSource
Chemical Name (S)-2-((4R,4aS,6R,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-6-yl)-3,3-dimethylbutan-2-ol researchgate.netsynzeal.comvonagepharma.com
CAS Number 16196-70-6 researchgate.netsynzeal.comvonagepharma.comscbt.comchemicalbook.com
Molecular Formula C27H39NO4 researchgate.netsynzeal.comvonagepharma.comscbt.comchemicalbook.com
Molecular Weight 441.6 g/mol researchgate.netsynzeal.comvonagepharma.comscbt.comchemicalbook.com

Synthetic Methodologies and Chemical Transformations of N Methylnorbuprenorphine 3 Methyl Ether

Regiospecific and Stereoselective Synthesis Approaches

The synthesis of buprenorphine and its precursors, including N-Methylnorbuprenorphine 3-Methyl Ether, involves intricate chemical steps where regioselectivity and stereoselectivity are paramount. These reactions are often part of a broader synthetic route starting from naturally occurring alkaloids like thebaine.

Hydrolysis Reactions in Preparation Pathways

In the multi-step synthesis of buprenorphine, hydrolysis is a key reaction, particularly for the removal of protecting groups. One established pathway involves the use of an N-cyano intermediate, cyanamide-norbuprenorphine-3-methyl ether (CMB). The conversion of this intermediate to norbuprenorphine (B1208861) 3-methyl ether (NME) is accomplished through a hydrolysis reaction. google.com

This step requires harsh conditions, typically heating the N-cyano compound with a strong base. google.comalmacgroup.com The hydrolysis agent is generally a compound with a high pKa (above 12.0), such as potassium hydroxide (B78521) (KOH), and the reaction is often carried out at elevated temperatures of 130-140 °C to ensure the clean cleavage of the cyanamide (B42294) group. google.comalmacgroup.com

Table 1: Hydrolysis Conditions for N-Cyano Group Removal

Intermediate Reagent Conditions Product Source
N-cyano-3-O-methyl-norbuprenorphine (CMB) Potassium Hydroxide (KOH) Heated in excess KOH Norbuprenorphine 3-Methyl Ether (NME) google.comalmacgroup.com

Precursor Chemistry and Intermediate Role in Buprenorphine Production

This compound is a key intermediate in several synthetic routes to buprenorphine. synzeal.com Its chemical structure is (S)-2-((4R,4aS,6R,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-6-yl)-3,3-dimethylbutan-2-ol. synzeal.com

The conventional synthesis of buprenorphine begins with thebaine. This process necessitates both N-demethylation and O-demethylation steps. almacgroup.com An alternative pathway begins with oripavine, which circumvents the need for the O-demethylation step. cdnsciencepub.com In one route starting from thebaine, a crucial intermediate is formed which then undergoes N-demethylation followed by N-alkylation with a cyclopropylmethyl group and finally O-demethylation to yield buprenorphine. cdnsciencepub.com

A patented process details a synthetic sequence where norbuprenorphine 3-methyl ether (NME) is generated from its N-cyano precursor. This NME is then subjected to O-demethylation to produce crude norbuprenorphine (NOC). The final step involves reacting the norbuprenorphine with cyclopropylmethyl bromide to furnish buprenorphine base. google.com This highlights the central role of these ether intermediates in constructing the final complex molecule.

N-Demethylation and O-Demethylation Reactions of Related Opioid Analogues

The removal of methyl groups from the nitrogen (N-demethylation) and phenolic oxygen (O-demethylation) atoms are pivotal transformations in the synthesis of many semi-synthetic opioids, including buprenorphine. almacgroup.com These reactions are often challenging, requiring harsh conditions or sophisticated catalytic systems.

Traditional chemical methods for N-demethylation include the von Braun reaction, which uses toxic reagents like cyanogen (B1215507) bromide. almacgroup.com More recent advancements have introduced palladium-catalyzed N-demethylation/acylation protocols, which offer improved efficiency. cdnsciencepub.comresearchgate.net For O-demethylation, strong nucleophilic reagents are often employed. For instance, the O-demethylation of thebaine to oripavine and other intermediates can be achieved using thiolates, such as sodium n-heptanthiolate in DMSO or potassium hydroxide in diethylene glycol at high temperatures. cdnsciencepub.comresearchgate.netresearchgate.net

A greener approach involves the use of enzymes. Researchers have engineered oxygenase enzymes, such as cytochrome P450 BM3 from Bacillus megaterium, to perform these demethylation steps. almacgroup.comalmacgroup.com Through directed evolution, enzyme variants have been developed that show significant improvements in conversion rates for both N- and O-demethylation, offering a more sustainable alternative to traditional chemical methods. almacgroup.comalmacgroup.com One engineered variant was even capable of catalyzing both reactions concurrently. almacgroup.com

Table 2: Comparison of Demethylation Methods for Opioid Analogues

Reaction Method Reagents/Catalyst Key Findings Source
N-Demethylation Palladium-catalyzed Palladium catalyst, cyclopropanecarboxylic anhydride Efficient N-demethylation and acylation of thebaine/oripavine derivatives. cdnsciencepub.comresearchgate.net
N-Demethylation Thiolate-based Sodium thiolates (e.g., from t-dodecanethiol) Cleanly affords N-cyclopropylmethyl nororipavine in 53-67% yield. cdnsciencepub.com cdnsciencepub.comnih.gov
N-Demethylation Enzymatic Engineered Cytochrome P450 BM3 567-fold cumulative improvement in conversion. almacgroup.com almacgroup.comalmacgroup.com
O-Demethylation Thiolate-based n-Heptanethiol, NaH, in DMSO Effective for C3 O-demethylation of buprenorphine analogues. researchgate.net researchgate.net

| O-Demethylation | Enzymatic | Engineered Oxygenase | 22-fold cumulative improvement in conversion. almacgroup.com | almacgroup.comalmacgroup.com |

Design and Synthesis of this compound Derivatives for Research Purposes

The design and synthesis of derivatives of this compound and related compounds are driven by the need to understand structure-activity relationships (SAR) and to develop new molecules with improved pharmacological profiles.

One area of research involves creating novel N-substituted derivatives. For example, to investigate the impact of substituents on biological activity, researchers have synthesized 1,2,3-triazole-tethered N-norbuprenorphine derivatives. researchgate.netresearchgate.net These compounds, bearing either a methoxy (B1213986) (OMe) or hydroxyl (OH) group at the C3 position, were synthesized and evaluated for their analgesic properties, providing insights into how modifications at the nitrogen atom influence receptor interactions. researchgate.net

Another strategy for creating derivatives for research is isotopic labeling. For instance, a deuterated version of buprenorphine (BUP-D2) was synthesized by replacing two methylene (B1212753) hydrogens on the N-cyclopropylmethyl group with deuterium (B1214612) atoms. nih.gov The goal of this modification was to make the compound more resistant to oxidative N-dealkylation by cytochrome P450 enzymes, thereby altering its pharmacokinetic profile and reducing the formation of its primary metabolite, norbuprenorphine. nih.gov Such studies are crucial for developing drugs with potentially better metabolic stability.

The synthesis of various O,N-methylated derivatives of norbelladine, a precursor to other alkaloids, also illustrates the principle of using derivatization to probe biological function. mdpi.com By systematically adding methyl groups at different positions, scientists can assess the impact on activity against various targets, such as enzymes relevant to Alzheimer's disease. mdpi.com These approaches demonstrate the importance of synthesizing novel derivatives to advance pharmaceutical research.

Advanced Analytical Characterization in N Methylnorbuprenorphine 3 Methyl Ether Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

The unambiguous determination of the chemical structure of N-Methylnorbuprenorphine 3-Methyl Ether relies on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms. While specific spectral data for this compound is not widely published in public literature, its characterization would invariably involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Commercial suppliers of this compound as a reference standard provide detailed characterization data, confirming that such analyses are routinely performed. synzeal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the complex polycyclic structure of this compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. ¹³C NMR reveals the number and types of carbon atoms present in the molecule.

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The ether linkages (C-O-C) and the tertiary amine group in this compound would produce characteristic absorption bands in the IR spectrum.

A summary of the expected spectroscopic data for the structural elucidation of this compound is presented in Table 1.

Technique Expected Observations Information Gained
¹H NMRComplex multiplet signals in the aromatic and aliphatic regions, singlets for the methoxy (B1213986) and N-methyl groups.Proton environment, spin-spin coupling, and stereochemistry.
¹³C NMRResonances for aromatic, aliphatic, ether, and N-methyl carbons.Carbon skeleton and functional groups.
Mass Spectrometry (MS)Molecular ion peak corresponding to the molecular weight (441.6 g/mol ). synzeal.comMolecular weight and fragmentation pattern for structural confirmation.
Infrared (IR) SpectroscopyC-O stretching vibrations for ether groups, C-N stretching for the tertiary amine, and C-H stretching for aromatic and aliphatic moieties.Presence of key functional groups.
This table presents expected data based on the known structure of this compound and general principles of spectroscopic analysis for similar compounds.

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from buprenorphine and other related impurities, as well as for determining its purity and concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods in this regard.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of buprenorphine and its impurities. nih.gov A typical HPLC method would involve a C18 or similar non-polar stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govgoogle.com Detection is often performed using ultraviolet (UV) spectroscopy. nih.govgoogle.com The development and validation of such methods are critical for quality control in pharmaceutical manufacturing. nih.gov

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds. researchgate.net For less volatile compounds like buprenorphine and its derivatives, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.net

Table 2 outlines a representative HPLC method for the analysis of buprenorphine and its related compounds, which would be suitable for the purity profiling of this compound.

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) google.com
Mobile Phase Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol nih.govgoogle.com
Flow Rate Typically 1.0 mL/min nih.govgoogle.com
Detection UV at a specific wavelength (e.g., 210 nm) nih.govgoogle.com
Temperature Controlled, often around 30-40 °C
This table represents a typical HPLC method for the analysis of buprenorphine-related compounds.

Application as a Chemical Reference Standard in Pharmaceutical Analytical Development

This compound serves a critical role as a chemical reference standard in the pharmaceutical industry. synzeal.com Reference standards are highly purified compounds that are used as a benchmark for analytical purposes. The use of well-characterized reference standards is a fundamental requirement for the development, validation, and routine application of analytical methods in a regulated environment. noramco.com

In the context of buprenorphine drug products, this compound is used for:

Impurity Identification: To confirm the presence of this specific impurity in batches of buprenorphine active pharmaceutical ingredient (API) or finished drug products.

Method Validation: To assess the specificity, linearity, accuracy, and precision of analytical methods designed to quantify impurities in buprenorphine.

Purity Control: To ensure that the levels of this and other impurities in the final drug product are below the limits specified by regulatory authorities.

The availability of high-purity this compound from specialized suppliers, complete with a Certificate of Analysis (CoA), is essential for pharmaceutical manufacturers to meet stringent quality standards. synzeal.comnoramco.com The CoA provides confirmation of the identity and purity of the reference standard, which is established using the spectroscopic and chromatographic techniques described above.

Investigation of Metabolic Transformations and Biotransformation Pathways of Opioid Analogues

In Vitro Enzymatic Metabolism Studies

In vitro enzymatic metabolism studies are fundamental in identifying the enzymes responsible for the biotransformation of a drug candidate. These studies typically utilize human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Additionally, recombinant human CYP enzymes expressed in cell lines are employed to pinpoint the specific isoforms involved in metabolic pathways. nih.govnih.gov

For buprenorphine, a close structural analogue, in vitro studies have been instrumental in delineating its metabolic map. Research using HLM and a panel of recombinant CYP enzymes has demonstrated that the N-dealkylation of buprenorphine to its primary active metabolite, norbuprenorphine (B1208861), is predominantly catalyzed by the CYP3A4 enzyme. nih.govnih.govpharmgkb.org Studies have shown that CYP3A4 can account for approximately 65% of norbuprenorphine formation, with CYP2C8 also playing a significant, albeit lesser, role. nih.gov

While specific in vitro studies on N-Methylnorbuprenorphine 3-Methyl Ether are not extensively documented in publicly available literature, the established methodologies provide a clear framework for its investigation. Such studies would involve incubating the compound with HLM and various recombinant CYP isoforms to identify the enzymes responsible for its metabolism. Given its structural similarity to buprenorphine, it is highly probable that CYP3A4 would be a key enzyme in its metabolic clearance. nih.gov

Table 1: Enzymes Involved in the Metabolism of Related Opioid Analogues

Enzyme Family Specific Isoform Metabolic Reaction Catalyzed Substrate Example
Cytochrome P450 CYP3A4 N-dealkylation Buprenorphine
Cytochrome P450 CYP2C8 N-dealkylation Buprenorphine
UDP-Glucuronosyltransferase UGT1A1, UGT2B7 Glucuronidation Buprenorphine

Characterization of N-Dealkylation and O-Demethylation Metabolic Processes

N-dealkylation and O-demethylation are common and crucial phase I metabolic reactions for many opioid compounds, significantly influencing their pharmacological activity and duration of action.

N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom. In the context of opioid analogues, the N-substituent plays a vital role in determining the compound's receptor binding profile (agonist, partial agonist, or antagonist activity). The N-dealkylation of buprenorphine, which involves the removal of a cyclopropylmethyl group, is a well-characterized bioactivation pathway leading to the formation of norbuprenorphine. nih.gov This reaction is primarily mediated by CYP3A4. nih.govnih.gov For this compound, the N-methyl group would be the target for N-dealkylation, a common metabolic transformation for N-methylated compounds. chim.it This reaction is also anticipated to be catalyzed by CYP450 enzymes. The mechanism of enzymatic N-demethylation is thought to involve the hydroxylation of the methyl group, forming an unstable carbinolamine intermediate that then spontaneously decomposes to yield the N-dealkylated product and formaldehyde. almacgroup.com

O-Demethylation: This reaction involves the cleavage of a methyl group from an ether linkage, typically on an aromatic ring, to form a hydroxyl group (a phenol (B47542) in the case of aryl methyl ethers). This transformation is a key step in the metabolism of many opioids, such as codeine to morphine. O-demethylation of the 3-O-methyl group in opioid analogues is a critical step that can dramatically alter the compound's affinity for opioid receptors, as a free 3-hydroxyl group is often essential for potent mu-opioid receptor binding. google.com While the specific enzymes responsible for the O-demethylation of buprenorphine analogues are less definitively characterized than those for N-dealkylation, CYP enzymes are also implicated in this process. The O-demethylation of this compound would be a critical metabolic step, converting the 3-methyl ether back to a phenolic hydroxyl group. google.com

Identification and Structural Characterization of Potential Metabolic Products

Based on the established metabolic pathways of N-dealkylation and O-demethylation for related opioid compounds, the potential metabolic products of this compound can be predicted. The identification and structural characterization of these metabolites would be accomplished using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govepa.gov This powerful technique allows for the separation of the parent compound from its metabolites and provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns.

The predicted primary metabolic products of this compound are:

3-O-Methyl Norbuprenorphine: This metabolite would be formed through the N-dealkylation of the parent compound. Its existence is supported by its listing in chemical databases such as PubChem. nih.gov

N-Methylnorbuprenorphine: This product would result from the O-demethylation of the 3-methyl ether group of the parent compound.

Norbuprenorphine: This well-known active metabolite of buprenorphine would be formed through the subsequent O-demethylation of 3-O-Methyl Norbuprenorphine or the N-dealkylation of N-Methylnorbuprenorphine.

Further metabolism of these primary products could also occur, such as hydroxylation on the aromatic ring or the tert-butyl group, as has been observed for buprenorphine and norbuprenorphine. nih.gov Additionally, these metabolites, particularly those with a free hydroxyl group, would be susceptible to phase II conjugation reactions, most commonly glucuronidation. pharmgkb.orgnih.gov

Table 2: Predicted Metabolic Products of this compound

Parent Compound Metabolic Pathway Predicted Metabolic Product
This compound N-dealkylation 3-O-Methyl Norbuprenorphine
This compound O-demethylation N-Methylnorbuprenorphine
3-O-Methyl Norbuprenorphine O-demethylation Norbuprenorphine

Pharmacological Research on Opioid Receptor Interactions and Structure Activity Relationships

In Vitro Opioid Receptor Binding Affinities and Selectivity Profiling

There is no specific in vitro binding affinity data (e.g., Ki or IC50 values) available in the public domain for N-Methylnorbuprenorphine 3-Methyl Ether at the mu (μ), delta (δ), or kappa (κ) opioid receptors. Consequently, its selectivity profile, which describes the ratio of its binding affinity for different receptor subtypes, is also undocumented. Research on other opioid derivatives shows that N-methylation and O-methylation are critical modifications that can drastically alter a compound's binding affinity and selectivity, but these general principles cannot be used to extrapolate precise data for this specific molecule. nih.govfrontiersin.org

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions

No computational studies, such as molecular docking or molecular dynamics simulations, focused on the interaction between this compound and opioid receptors have been published. Such studies are crucial for visualizing the binding pose of a ligand within the receptor's active site and understanding the specific molecular interactions that determine its affinity and efficacy. While extensive modeling has been performed for other opioids, this specific derivative has not been the subject of such research.

Structure-Activity Relationship (SAR) Studies of this compound Analogues and Substitutions

While broad structure-activity relationship (SAR) studies exist for the buprenorphine and morphinan (B1239233) classes of compounds, specific SAR studies detailing the effects of substitutions on the this compound scaffold are not available. frontiersin.org General SAR principles in opioids suggest that the N-substituent is a key determinant of efficacy (agonist vs. antagonist activity). For instance, replacing the N-cyclopropylmethyl group of buprenorphine with an N-methyl group would be expected to alter its pharmacological profile significantly. Similarly, the methylation of the C3-phenolic hydroxyl group, which is crucial for the activity of many opioids, would also have a profound impact. However, without experimental data on analogues of this compound, any discussion of its SAR would be purely speculative.

Cellular and Subcellular Mechanisms of Action

There is no information regarding the cellular or subcellular effects of this compound. Studies on its functional activity, such as G-protein activation ([35S]GTPγS binding assays), β-arrestin recruitment, adenylyl cyclase inhibition, or effects on ion channels, have not been published. Therefore, its efficacy at opioid receptors (i.e., whether it acts as an agonist, partial agonist, or antagonist) and its potential for biased agonism remain unknown.

Role As a Pharmaceutical Impurity and Reference Material in Quality Assurance Research

Analytical Strategies for Impurity Identification and Quantification in Buprenorphine-Related Substances

The identification and quantification of impurities in buprenorphine, including N-Methylnorbuprenorphine 3-Methyl Ether, are critical components of pharmaceutical quality control. Various analytical techniques are employed to ensure that the levels of such impurities are within acceptable limits as defined by pharmacopeial monographs and regulatory bodies. fda.gov High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and powerful techniques for this purpose. nih.govresearchgate.net

These methods offer high sensitivity and selectivity, which are necessary for detecting and measuring trace amounts of impurities in the API. nih.govresearchgate.net For instance, HPLC methods, often utilizing C18 or Phenyl columns, are described in the United States Pharmacopeia (USP) for the analysis of buprenorphine and its organic impurities. thermofisher.comthermofisher.comresearchgate.net LC-MS/MS is particularly valuable due to its ability to provide structural information, confirming the identity of the impurity, and its high sensitivity for quantification. nih.govnih.gov

The general strategy involves developing a chromatographic method that can effectively separate the main API (buprenorphine) from all potential process-related impurities and degradation products. jfda-online.comresearchgate.net The reference standard for this compound is used to determine its specific retention time and response factor, allowing for accurate identification and quantification in buprenorphine samples.

Table 1: Analytical Techniques for Buprenorphine Impurity Profiling

Technique Typical Column/Detector Application Key Advantages
RP-HPLC C18, Phenyl Quantification of known and unknown impurities Robust, reproducible, widely available
UHPLC-MS/MS Various Identification and quantification of trace impurities High sensitivity, high selectivity, structural confirmation

| Gas Chromatography (GC) | Various | Analysis of residual solvents | High resolution for volatile compounds |

Method Validation Protocols for Quality Control in Pharmaceutical Manufacturing

For an analytical method to be used in a regulated quality control environment, it must undergo a rigorous validation process to demonstrate its reliability, accuracy, and precision. Method validation for quantifying impurities like this compound in buprenorphine follows strict protocols outlined by the ICH Q2(R1) guidelines. researchgate.netresolvemass.ca The goal is to ensure the method is suitable for its intended purpose, which is the routine analysis of API batches. researchgate.net

Validation involves assessing several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. jfda-online.com This is often demonstrated by showing that the peaks for buprenorphine and its various impurities are well-resolved.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govjfda-online.com

Accuracy: The closeness of the test results obtained by the method to the true value. nih.govjfda-online.com This is often determined by spiking a blank matrix with a known quantity of the this compound reference standard and measuring the recovery. brieflands.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govjfda-online.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govjfda-online.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govjfda-online.com The LOQ is a critical parameter for impurity analysis.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netjfda-online.com

Table 2: Typical Method Validation Parameters (ICH Q2)

Parameter Purpose Typical Acceptance Criteria
Specificity Ensure analyte is measured without interference Resolution between peaks > 1.5
Linearity Confirm proportional response Correlation coefficient (r²) > 0.99
Accuracy Determine closeness to true value Recovery typically 80-120% for impurities
Precision (Repeatability) Assess variability in a single run Relative Standard Deviation (RSD) < 15% for low concentrations
Limit of Quantitation (LOQ) Define the lowest quantifiable concentration Signal-to-noise ratio ≥ 10; acceptable precision and accuracy

| Robustness | Evaluate reliability with small changes | No significant impact on results |

Regulatory Science and Reference Standard Qualification in Pharmaceutical Development

Regulatory science plays a pivotal role in ensuring the quality and safety of pharmaceuticals by establishing standards and guidelines for their development and manufacturing. cambrex.com A key aspect of this is the control of impurities. veeprho.compharmtech.com Regulatory bodies like the FDA require that impurities in drug substances be identified and controlled, with specific limits set for known, unknown, and total impurities. fda.govfda.gov

For an impurity like this compound, a well-characterized reference standard is indispensable for meeting these regulatory requirements. cambrex.compharmtech.com A reference standard is a highly purified compound that is used as a measurement benchmark. intertek.com While pharmacopoeial (primary) standards are preferred, they are not always available for specific impurities. pharmaguideline.com In such cases, a non-compendial, or secondary, reference standard must be established and qualified. intertek.com

The qualification of this compound as a reference standard is a comprehensive process designed to confirm its identity and purity unequivocally. resolvemass.caintertek.com This process typically includes:

Sourcing and Synthesis: Obtaining the material, often through custom synthesis, with a full description of the synthetic pathway. pharmtech.com

Identity Confirmation: Using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure. resolvemass.ca

Purity and Impurity Assessment: Employing high-resolution analytical techniques like HPLC and quantitative NMR (qNMR) to determine the purity of the standard and identify any of its own impurities. resolvemass.ca The reference standard should be of the highest possible purity. pharmtech.com

Content Assignment: Determining the potency or content of the standard, which is used for calculating the concentration of the impurity in test samples.

Documentation: Creating a comprehensive Certificate of Analysis (CoA) that details all the characterization data, purity value, storage conditions, and re-test date. intertek.com

This qualified reference standard is then used for critical applications such as analytical method validation, system suitability checks, and the routine quality control testing of buprenorphine API batches. synzeal.com Failure to use a well-characterized reference standard can delay or prevent regulatory approval of a drug product. pharmtech.com

Emerging Research Frontiers and Future Directions in N Methylnorbuprenorphine 3 Methyl Ether Studies

Innovations in Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug synthesis. For complex molecules like N-Methylnorbuprenorphine 3-Methyl Ether, this involves developing more efficient, less hazardous, and sustainable synthetic routes. While specific literature on green synthesis for this particular ether derivative is still emerging, future research is anticipated to focus on several key areas:

Catalytic Efficiency: Moving away from stoichiometric reagents to catalytic methods, particularly using earth-abundant metals, to drive key transformations.

Solvent Reduction: Investigating the use of greener solvents, such as bio-based solvents or supercritical fluids, to replace traditional and often hazardous organic solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Flow Chemistry: Utilizing continuous flow reactors which can offer improved safety, efficiency, and scalability over traditional batch processing for key synthetic steps.

Future advancements in these areas will be critical for the environmentally responsible production of this and other complex opioid derivatives.

Advanced Spectroscopic and Bioanalytical Techniques for Characterization

Precise characterization is fundamental to understanding the behavior of this compound. The compound is available as a reference standard for analytical and quality control purposes in the production of buprenorphine. synzeal.com Standard characterization involves techniques such as Thin-Layer Chromatography (TLC) for identification. vonagepharma.com However, advanced methods are crucial for detailed structural elucidation and quantitative analysis in complex biological matrices.

Emerging research relies on a suite of sophisticated techniques:

High-Performance Liquid Chromatography (HPLC): Coupled with detectors like UV-Vis or Mass Spectrometry (MS), HPLC is essential for separating the compound from impurities and metabolites.

Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass measurements, allowing for unambiguous determination of the molecular formula (C27H39NO4). vonagepharma.com Tandem MS (MS/MS) is used to fragment the molecule, providing structural insights and enabling highly sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the compound's complex polycyclic structure. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are required to assign all proton and carbon signals definitively.

Solution NMR for Receptor Dynamics: A groundbreaking application of spectroscopy involves using solution NMR to study the conformational changes of opioid receptors themselves upon ligand binding. nih.gov This technique can reveal how compounds stabilize specific receptor states, providing a dynamic view of their mechanism of action. nih.gov

Table 1: Advanced Analytical Techniques for this compound

TechniqueApplicationKey Insights
LC-MS/MS Quantitative bioanalysisHigh sensitivity and specificity for measuring compound levels in plasma or tissue.
HRMS Structural ElucidationPrecise mass determination to confirm elemental composition.
2D-NMR Definitive Structure ConfirmationUnambiguous assignment of atoms and connectivity within the molecule.
Solution NMR Mechanistic StudiesCharacterization of receptor conformational changes induced by ligand binding. nih.gov

Novel Insights into Receptor Binding and Allosteric Modulation

The classic model of opioid action involves a ligand binding to the primary, or orthosteric, site of a receptor to produce a response. However, a major frontier in pharmacology is the exploration of allosteric modulation. nih.gov Allosteric modulators bind to a topographically distinct site on the receptor, and while they may have no activity on their own, they can modify the effects of the orthosteric ligand. nih.govnih.gov

Research into the µ-opioid receptor (MOR) has revealed that its activity is determined by a conformational equilibrium between different states. nih.gov Positive allosteric modulators (PAMs) can enhance receptor signaling by shifting this equilibrium towards a more active conformation, a level of activation that may not be achievable by the orthosteric drug alone. nih.gov

Potential for Safer Opioids: This mechanism offers a promising strategy for developing safer analgesics. A PAM could be used to augment the pain-relieving effects of a low dose of a traditional opioid like morphine, potentially without increasing its adverse effects. nih.gov

Structural Basis of Modulation: Solution NMR studies on the MOR have identified the binding site of a PAM, BMS-986122, in a cleft within the transmembrane region. nih.gov This binding rearranges the interaction between transmembrane helices, stabilizing the active conformation that is favorable for G-protein binding. nih.gov

While this compound has not been explicitly characterized as an allosteric modulator, its structural similarity to buprenorphine—a compound with a complex receptor interaction profile—makes it a candidate for such investigations. Future research will likely explore whether it or its metabolites can act as allosteric modulators at opioid receptors, a finding that could open new therapeutic avenues.

Table 2: Comparison of Orthosteric and Allosteric Binding at Opioid Receptors

FeatureOrthosteric BindingAllosteric Modulation
Binding Site Primary, evolutionarily conserved pocketTopographically distinct secondary site
Direct Effect Directly activates or blocks the receptorModulates the effect of the orthosteric ligand; may have no effect alone. nih.gov
Therapeutic Promise Basis of all current opioid drugsPotential for "fine-tuning" receptor response, enhancing efficacy while mitigating side effects. nih.govnih.gov

Computational Chemistry and Artificial Intelligence in SAR Prediction and Compound Design

Structure-Activity Relationship (SAR) Prediction: Computational methods are used to build models that predict how changes in a molecule's structure will affect its biological activity. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore mapping, and molecular dynamics simulations are used to understand the key chemical features required for a compound to interact with its target receptor. nih.gov

AI-Driven Drug Design: AI platforms can now go a step further by generating entirely new molecular structures from scratch. biophysics.org These systems are trained on vast datasets of chemical structures and their biological activities. nih.gov They can then design novel compounds optimized for multiple parameters simultaneously, such as high potency, low toxicity, and favorable pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). nih.govyoutube.com

Application in Opioid Research: In the field of opioid research, AI has been used to screen hundreds of thousands of drug candidates and to develop novel therapeutics for opioid use disorder. nih.govresearchgate.net For example, an AI-based platform was used to identify markers of dysregulation in the brain and subsequently design a novel compound, GATC-021, which was shown to reduce fentanyl intake in preclinical models. researchgate.net

For a compound like this compound, these computational tools can be used to predict its metabolic fate, identify potential reactive metabolites, and guide the design of next-generation analogues with improved therapeutic profiles. nih.gov

Table 3: Computational and AI Approaches in Drug Discovery

ApproachMethodApplication to Opioid Research
Computational Chemistry QSAR, Molecular Docking, Molecular DynamicsPredict receptor binding affinity, rationalize SAR, and predict sites of metabolism. nih.gov
Artificial Intelligence Machine Learning, Generative AlgorithmsDesign novel compounds with optimized properties, screen large chemical libraries, predict ADMET and PK profiles. nih.govbiophysics.orgyoutube.com
AI-Enabled Pharmacovigilance Natural Language Processing (NLP)Analyze electronic health records to identify adverse drug events and enhance drug safety monitoring. nih.gov

Q & A

Q. What are the key structural features and functional groups of N-Methylnorbuprenorphine 3-Methyl Ether, and how do they influence its physicochemical properties?

Methodological Answer: The compound’s structure includes a norbuprenorphine backbone modified by a methyl ether group at the 3-position and an N-methyl substitution. Key functional groups are the ether linkage (C-O-C), tertiary amine, and aromatic rings. These groups affect solubility, stability, and receptor binding. For example, the methyl ether enhances lipophilicity, impacting blood-brain barrier permeability, while the tertiary amine influences protonation states under physiological pH. Structural confirmation requires techniques like 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) . Solubility can be measured via shake-flask methods in buffers (e.g., PBS, pH 7.4) or simulated biological fluids .

Q. What synthetic methodologies are recommended for preparing this compound?

Methodological Answer: Williamson ether synthesis is a foundational approach, involving alkylation of a phenolic oxygen (e.g., from norbuprenorphine) with methyl iodide in the presence of a base like potassium carbonate. Aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylacetamide (DMAC) are preferred due to their high boiling points and compatibility with base-sensitive intermediates . Post-synthesis purification typically employs column chromatography (silica gel, eluent: dichloromethane/methanol gradients) followed by recrystallization. Yield optimization may require reaction monitoring via thin-layer chromatography (TLC) with UV visualization .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ~255 nm (common for aromatic ethers) .
  • Spectroscopy: FT-IR to confirm ether (C-O stretch ~1100 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}) groups; 1^1H NMR for methyl ether resonance (~3.3 ppm) .
  • Mass Spectrometry: HRMS (ESI+) to verify molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to assess the opioid receptor binding affinity and selectivity of this compound?

Methodological Answer:

  • In vitro assays: Use radioligand displacement studies (e.g., 3^3H-naloxone for μ-opioid receptors) in HEK293 cells expressing cloned human receptors. Calculate IC50_{50} values and convert to Ki_i using Cheng-Prusoff equation. Include positive controls (e.g., buprenorphine) .
  • Functional assays: Measure cAMP inhibition via BRET-based biosensors to determine agonist/antagonist activity. Address contradictory data (e.g., partial vs. full antagonism) by testing multiple cell lines and normalizing to receptor expression levels .

Q. How should researchers resolve discrepancies in reported stability data for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies: Expose the compound to stress conditions (40°C/75% RH, light, acidic/basic hydrolysis) and monitor degradation via HPLC. Compare with long-term stability data (-20°C, argon atmosphere) .
  • Data reconciliation: Use Arrhenius equation to extrapolate shelf-life at different temperatures. If contradictions persist (e.g., oxidation vs. hydrolysis pathways), isolate degradation products via LC-MS and characterize structurally .

Q. What computational strategies can predict the metabolic pathways and toxicity profile of this compound?

Methodological Answer:

  • In silico modeling: Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450 metabolism (e.g., demethylation at the 3-position). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the methyl ether group to assess susceptibility to oxidative cleavage .

Q. How can contradictory efficacy data from in vivo models (e.g., analgesia vs. hyperalgesia) be systematically addressed?

Methodological Answer:

  • Dose-response refinement: Conduct tiered dosing (0.1–10 mg/kg, i.p. or s.c.) in rodent pain models (e.g., tail-flick test, CFA-induced inflammation). Control for strain-specific pharmacokinetics (e.g., Sprague-Dawley vs. C57BL/6 mice) .
  • Mechanistic studies: Use knockout mice (e.g., μ-opioid receptor KO) to isolate target-specific effects. Pair with ex vivo receptor occupancy assays to correlate plasma concentrations with receptor engagement .

Q. What solvent systems optimize the compound’s reactivity in downstream derivatization reactions?

Methodological Answer:

  • Polar aprotic solvents: DMAC or DMF for nucleophilic substitutions (e.g., replacing the methyl ether with fluorinated groups). Add molecular sieves to scavenge water and prevent hydrolysis .
  • Low-temperature conditions: For air-sensitive reactions (e.g., Grignard additions), use tetrahydrofuran (THF) at -78°C under inert atmosphere. Monitor reaction progress via in situ IR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.